molecular formula C12H16Hf B3132575 Carbanide;cyclopenta-1,3-diene;hafnium(4+) CAS No. 37260-88-1

Carbanide;cyclopenta-1,3-diene;hafnium(4+)

Cat. No.: B3132575
CAS No.: 37260-88-1
M. Wt: 338.7 g/mol
InChI Key: CMPSFTFHQOLFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its molecular formula C12H16Hf and a molecular weight of 338.74 g/mol . It is primarily used in research settings, particularly in the fields of organometallic chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;cyclopenta-1,3-diene;hafnium(4+) typically involves the reaction of hafnium tetrachloride with cyclopentadienyl anions. One common method is to react hafnium tetrachloride with sodium cyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for carbanide;cyclopenta-1,3-diene;hafnium(4+) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification techniques to obtain the compound in higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopenta-1,3-diene;hafnium(4+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium dioxide (HfO2), while substitution reactions can produce a variety of hafnium complexes with different ligands .

Mechanism of Action

The mechanism by which carbanide;cyclopenta-1,3-diene;hafnium(4+) exerts its effects is primarily through its role as a catalyst. The hafnium center can coordinate with various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion . The cyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in these catalytic cycles effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbanide;cyclopenta-1,3-diene;hafnium(4+) is unique due to its specific combination of cyclopentadienyl ligands and hafnium center, which imparts distinct catalytic properties and stability. Its ability to undergo various chemical reactions and serve as a versatile catalyst makes it valuable in both research and industrial applications .

Properties

IUPAC Name

carbanide;cyclopenta-1,3-diene;hafnium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPSFTFHQOLFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Hf
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbanide;cyclopenta-1,3-diene;hafnium(4+)
Reactant of Route 2
Carbanide;cyclopenta-1,3-diene;hafnium(4+)
Reactant of Route 3
Carbanide;cyclopenta-1,3-diene;hafnium(4+)
Reactant of Route 4
Carbanide;cyclopenta-1,3-diene;hafnium(4+)
Reactant of Route 5
Carbanide;cyclopenta-1,3-diene;hafnium(4+)
Reactant of Route 6
Carbanide;cyclopenta-1,3-diene;hafnium(4+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.